
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3'-sulfonylbis[6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] can be achieved through several methods. One common approach involves the reaction of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with dicyclohexylcarbodiimide (DCC) to eliminate hydrogen sulfide and form the oxadiazine ring . This reaction is typically carried out in acetonitrile under reflux conditions for 50-60 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazine compounds.
Applications De Recherche Scientifique
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Materials Science: It is used in the development of new materials with special properties, such as catalysts and semiconductors.
Industrial Chemistry: The compound is utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share a similar ring structure and are also used in medicinal and industrial applications.
1,3,4-Oxadiazine Derivatives: These compounds have a similar heterocyclic structure and exhibit comparable chemical properties.
Propriétés
Numéro CAS |
61073-61-8 |
|---|---|
Formule moléculaire |
C8H6N4O8S |
Poids moléculaire |
318.22 g/mol |
Nom IUPAC |
6-methyl-3-[(6-methyl-2,4-dioxo-1,3,5-oxadiazin-3-yl)sulfonyl]-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C8H6N4O8S/c1-3-9-5(13)11(7(15)19-3)21(17,18)12-6(14)10-4(2)20-8(12)16/h1-2H3 |
Clé InChI |
WPASVSPNQOAYPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)N(C(=O)O1)S(=O)(=O)N2C(=O)N=C(OC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




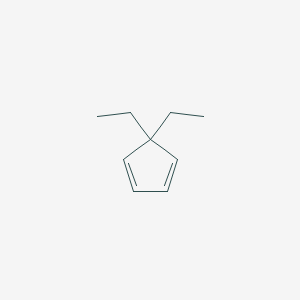
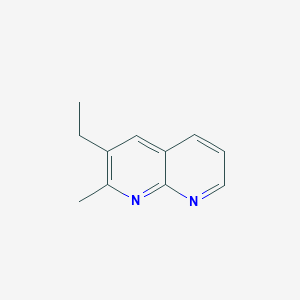

![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
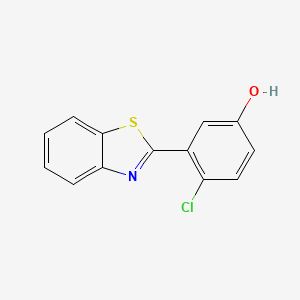
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
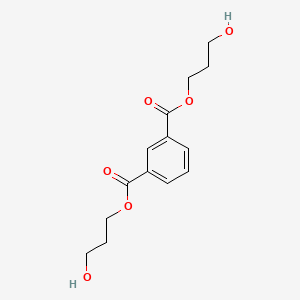

![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
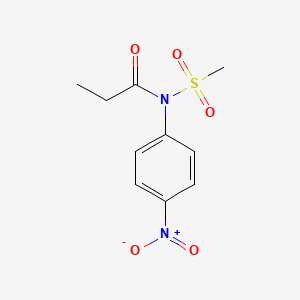
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)

